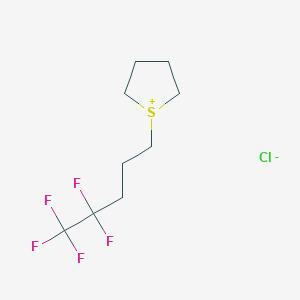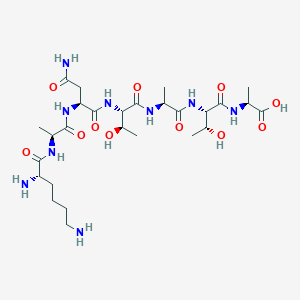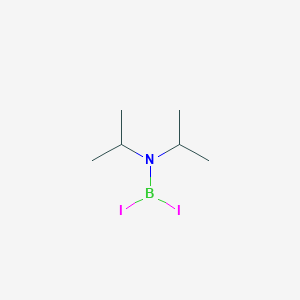![molecular formula C13H15Cl2F2NS B12540779 2-[(1,1-Dichloro-2-cyclohexyl-2,2-difluoroethyl)sulfanyl]pyridine CAS No. 142977-55-7](/img/structure/B12540779.png)
2-[(1,1-Dichloro-2-cyclohexyl-2,2-difluoroethyl)sulfanyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1,1-Dichloro-2-cyclohexyl-2,2-difluoroethyl)sulfanyl]pyridine is a chemical compound known for its unique structure and properties It consists of a pyridine ring substituted with a sulfanyl group, which is further attached to a 1,1-dichloro-2-cyclohexyl-2,2-difluoroethyl moiety
Vorbereitungsmethoden
The synthesis of 2-[(1,1-Dichloro-2-cyclohexyl-2,2-difluoroethyl)sulfanyl]pyridine involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the reaction of 2-chloropyridine with a thiol derivative, followed by the introduction of the 1,1-dichloro-2-cyclohexyl-2,2-difluoroethyl group through a nucleophilic substitution reaction. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
2-[(1,1-Dichloro-2-cyclohexyl-2,2-difluoroethyl)sulfanyl]pyridine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the halogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: The halogen atoms in the 1,1-dichloro-2-cyclohexyl-2,2-difluoroethyl group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-[(1,1-Dichloro-2-cyclohexyl-2,2-difluoroethyl)sulfanyl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 2-[(1,1-Dichloro-2-cyclohexyl-2,2-difluoroethyl)sulfanyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Vergleich Mit ähnlichen Verbindungen
2-[(1,1-Dichloro-2-cyclohexyl-2,2-difluoroethyl)sulfanyl]pyridine can be compared with other similar compounds, such as:
2-(2,2,2-Trifluoroethylidene)-1,3-dicarbonyl compounds: These compounds also contain fluorinated groups and are used in similar applications, but differ in their specific reactivity and biological activity.
1,1-Dichloro-2,2-difluoroethylene: This compound shares the dichloro-difluoroethyl group but lacks the pyridine and sulfanyl components, leading to different chemical and biological properties.
Eigenschaften
CAS-Nummer |
142977-55-7 |
|---|---|
Molekularformel |
C13H15Cl2F2NS |
Molekulargewicht |
326.2 g/mol |
IUPAC-Name |
2-(1,1-dichloro-2-cyclohexyl-2,2-difluoroethyl)sulfanylpyridine |
InChI |
InChI=1S/C13H15Cl2F2NS/c14-13(15,19-11-8-4-5-9-18-11)12(16,17)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 |
InChI-Schlüssel |
LUXLZVUPJLVZJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(C(SC2=CC=CC=N2)(Cl)Cl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


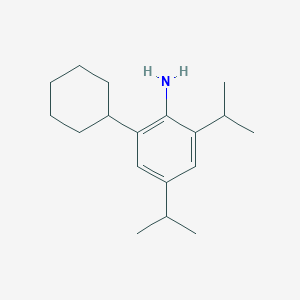
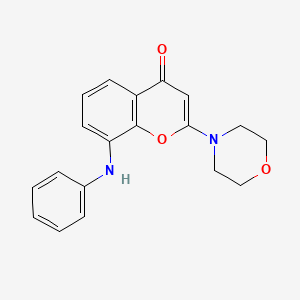
![5-Methyl-7-phenyl-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinoline-2,6-dione](/img/structure/B12540705.png)
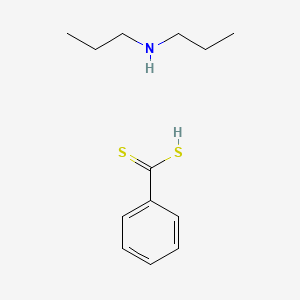
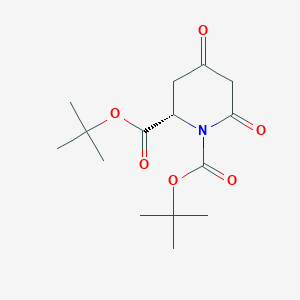
![4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol](/img/structure/B12540731.png)
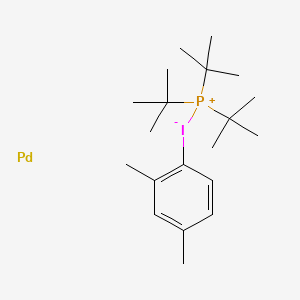
![1-[2-(5-Methoxy-2-methyl-1H-inden-3-yl)ethenyl]azulene](/img/structure/B12540745.png)

![Spiro[9H-fluorene-9,3'-pyrrolidine]-2',5'-dione, 2,7-difluoro-4-methyl-](/img/structure/B12540754.png)
![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoic acid](/img/structure/B12540759.png)
